molecular formula C9H17N B8570921 1-(1-Ethylpropenyl)pyrrolidine CAS No. 56176-59-1

1-(1-Ethylpropenyl)pyrrolidine

Cat. No. B8570921
M. Wt: 139.24 g/mol
InChI Key: LSQXOLFOAOCMSS-UHFFFAOYSA-N
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Patent
US06410790B1

Procedure details

99 g (1.39 mole) of pyrrolidine dissolved in 460 ml of n-pentane were added clropwise to 40 g (0.464 mole) of 3-pentanone dissolved in 1600 ml of n-pentane, and the solution was cooled to 0° C. in an ice bath. 48.4 g (0.255 mole) of titanium tetrachloride dissolved in 480 ml of n-pentane were added dropwise at 0° C.-10° C. within one hour, the mixture was stirred for two further hours at RT, and the suspension was filtered. The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar), and 44.3 g of 1-(1-ethylpropenyl)pyrrolidine (68.6% of theory) were obtained in this way.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Three
Quantity
480 mL
Type
solvent
Reaction Step Four
Quantity
48.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:6][CH2:7][C:8](=O)[CH2:9][CH3:10]>CCCCC.[Ti](Cl)(Cl)(Cl)Cl>[CH2:9]([C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[CH:7][CH3:6])[CH3:10]

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
460 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
CCC(CC)=O
Step Three
Name
Quantity
1600 mL
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
480 mL
Type
solvent
Smiles
CCCCC
Name
Quantity
48.4 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for two further hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 0° C.-10° C. within one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)C(=CC)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 44.3 g
YIELD: PERCENTYIELD 68.6%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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